1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core substituted with a dimethylisoxazole and a methyl-oxadiazole moiety
Preparation Methods
The synthesis of 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the isoxazole ring: Starting from appropriate precursors, the isoxazole ring can be synthesized through cyclization reactions.
Attachment of the isoxazole to the pyridinone core: This step often involves nucleophilic substitution reactions where the isoxazole moiety is introduced to the pyridinone core.
Formation of the oxadiazole ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final assembly: The final compound is obtained by coupling the previously synthesized intermediates under suitable reaction conditions, such as using coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the isoxazole or oxadiazole rings are replaced by other substituents.
Coupling reactions: The compound can be involved in coupling reactions with other aromatic or heterocyclic compounds, forming larger and more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one include:
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-hydroxy-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: This compound has a hydroxyl group instead of a methyl group on the oxadiazole ring, which may alter its chemical properties and biological activity.
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-chloro-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one:
1-[(3,5-Dimethylisoxazol-4-yl)methyl]-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: An ethyl group on the oxadiazole ring can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-12(9(2)20-16-8)7-18-6-4-5-11(14(18)19)13-15-10(3)17-21-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZVFUGZQOXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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